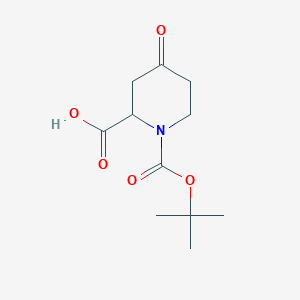
1-(Tert-butoxycarbonyl)-4-oxopiperidine-2-carboxylic acid
Descripción general
Descripción
“1-(Tert-butoxycarbonyl)-4-oxopiperidine-2-carboxylic acid” is a compound that contains a tert-butyloxycarbonyl (BOC) group . The BOC group is a protecting group used in organic synthesis . It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .
Synthesis Analysis
The synthesis of compounds with a BOC group can be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base . The BOC group can be removed from amino acids with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A series of room-temperature ionic liquids derived from commercially available tert-butoxycarbonyl-protected amino acids (Boc-AAILs) were prepared to expand the applicability of AAILs . The Boc-AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .Molecular Structure Analysis
The molecular structure of “1-(Tert-butoxycarbonyl)-4-oxopiperidine-2-carboxylic acid” was elucidated using DFT/6-311++G (d,p) as the basis set level -B3LYP .Chemical Reactions Analysis
The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The BOC group can be removed from amino acids with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A series of room-temperature ionic liquids derived from commercially available tert-butoxycarbonyl-protected amino acids (Boc-AAILs) were prepared to expand the applicability of AAILs . The Boc-AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .Physical And Chemical Properties Analysis
The empirical formula of “1-(Tert-butoxycarbonyl)-4-oxopiperidine-2-carboxylic acid” is C11H17NO5 . Its molecular weight is 243.26 .Aplicaciones Científicas De Investigación
The Boc group is particularly useful because of its stability against various nucleophiles and reducing agents, as well as its convenient deprotection under acidic conditions . This makes it frequently used as a protecting group for the carboxylic acid functionality of amino acids .
A recent study has developed a simple and safe tert-butylation reaction, where treatment of various free amino acids with 1.1 equivalents of bis(trifluoromethanesulfonyl)imide in tert-butyl acetate directly afforded tert-butyl esters with free amino groups quickly and in good yields . In addition, various carboxylic acids and alcohols without amino groups were converted into tert-butyl esters and ethers, respectively, in high yields in the presence of small catalytic amounts of bis(trifluoromethanesulfonyl)imide .
-
Dipeptide Synthesis
- Application: tert-Butyloxycarbonyl-protected amino acid ionic liquids (Boc-AAILs) have been used in dipeptide synthesis . These Boc-AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .
- Method: The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without addition of base, giving the dipeptides in satisfactory yields in 15 min .
- Results: The resulting protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .
-
Amine Protection
- Application: The Boc group is used as a protecting group for amines in organic synthesis . It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .
- Method: Simple rapid stirring of a mixture of the amine and di-tert-butyl dicarbonate (Boc2O) suspended in water at ambient temperature .
- Results: The Boc group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .
-
Ionic Liquid Preparation
- Application: tert-Butyloxycarbonyl-protected amino acid ionic liquids (Boc-AAILs) have been prepared and used in organic synthesis .
- Method: A series of room-temperature ionic liquids were derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) .
- Results: The resulting protected AAILs were used as the starting materials in dipeptide synthesis .
-
Deprotection of Boc Amino Acids
- Application: The Boc group is one of the more widely used amine protecting groups . The most common method for its deprotection uses trifluoroacetic acid (TFA) and generally requires large excesses .
- Method: The deprotection process involves mixing the protected carbamate to be deprotected with 3 M hydrochloric acid (HCl) in ethyl acetate for 30 min at ambient temperature .
- Results: The Boc group can be removed, leaving the amine group free .
Safety And Hazards
The safety data sheet for a similar compound, “1-(tert-Butoxycarbonyl)-1H-pyrazol-5-yl)boronic acid”, indicates that it causes skin irritation and serious eye irritation . It is recommended to wash face, hands, and any exposed skin thoroughly after handling, and to wear protective gloves, protective clothing, eye protection, and face protection .
Propiedades
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-4-oxopiperidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO5/c1-11(2,3)17-10(16)12-5-4-7(13)6-8(12)9(14)15/h8H,4-6H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPBCBXYUAJQMQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=O)CC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60941703 | |
| Record name | 1-(tert-Butoxycarbonyl)-4-oxopiperidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60941703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Tert-butoxycarbonyl)-4-oxopiperidine-2-carboxylic acid | |
CAS RN |
198646-60-5 | |
| Record name | 1-(tert-Butoxycarbonyl)-4-oxopiperidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60941703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



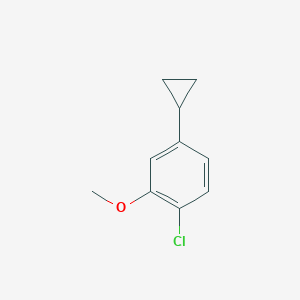
![3-[Cyclopropyl(hydroxy)methyl]benzonitrile](/img/structure/B1394048.png)
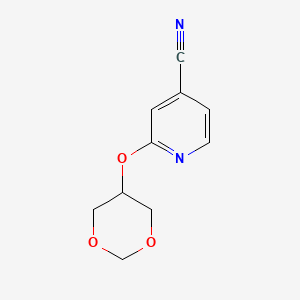
![1-[1-(Cyclobutylmethyl)piperidin-4-yl]methanamine](/img/structure/B1394050.png)
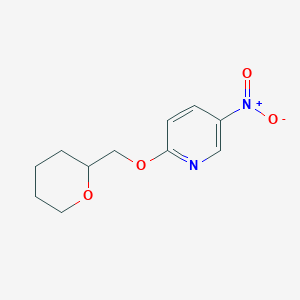

![4-[2-(Tetrahydro-2H-pyran-2-ylethoxy)phenoxy]-4,4,5,5-tetramethyl-[1,3,2]dioxaboralane](/img/structure/B1394055.png)
![6-[4-(Dimethylamino)butoxy]nicotinic acid](/img/structure/B1394057.png)
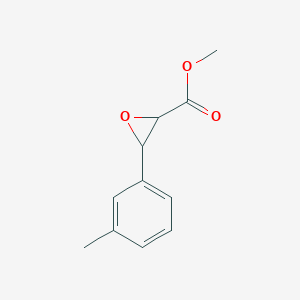

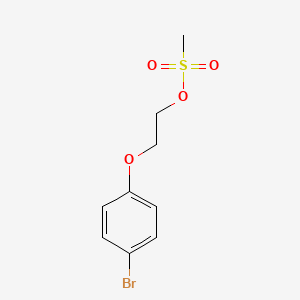

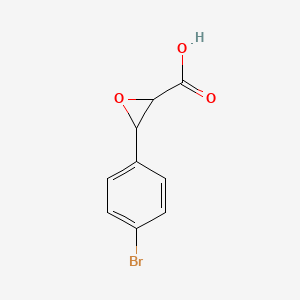
![2-[4-Methoxy-2-(methoxymethoxy)phenyl]ethanethioamide](/img/structure/B1394067.png)